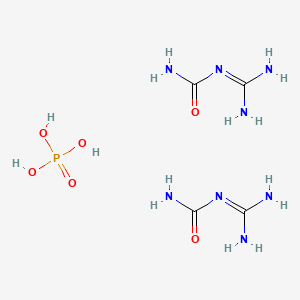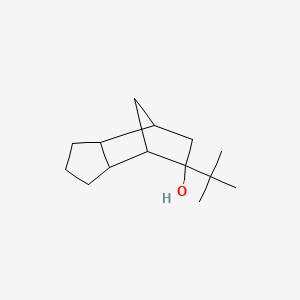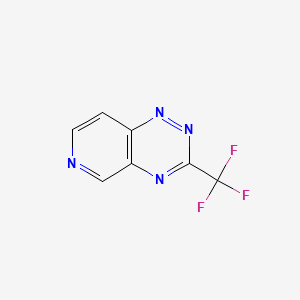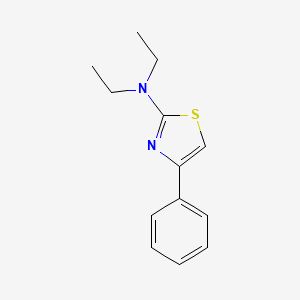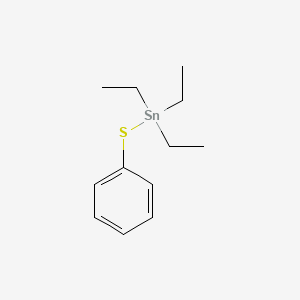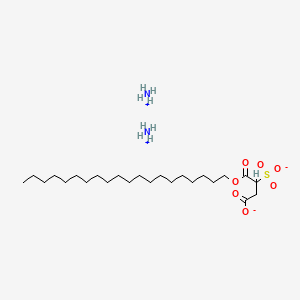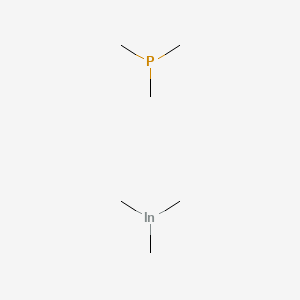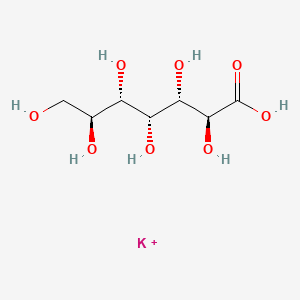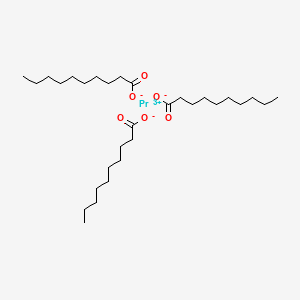
Praseodymium(3+) decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Praseodymium(3+) decanoate can be synthesized through a reaction between praseodymium salts and decanoic acid. One common method involves dissolving praseodymium nitrate (Pr(NO3)3) in a suitable solvent, such as ethanol, and then adding decanoic acid to the solution. The reaction mixture is heated under reflux conditions to facilitate the formation of this compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Praseodymium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states or elemental praseodymium.
Substitution: Decanoate ions can be replaced by other anions in ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Ligand exchange reactions may involve reagents like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Higher oxidation state praseodymium compounds, such as praseodymium(IV) oxide (PrO2).
Reduction: Elemental praseodymium or lower oxidation state compounds.
Substitution: New praseodymium complexes with different anions.
Applications De Recherche Scientifique
Praseodymium(3+) decanoate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of advanced materials, such as magnetic and luminescent materials, due to its unique properties.
Mécanisme D'action
The mechanism of action of praseodymium(3+) decanoate involves the interaction of praseodymium ions with target molecules or substrates. Praseodymium ions can coordinate with various ligands, forming stable complexes that facilitate catalytic reactions. The decanoate ions may also play a role in stabilizing these complexes and enhancing their solubility in organic solvents. The specific molecular targets and pathways depend on the application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Praseodymium(3+) acetate (Pr(CH3COO)3): Similar coordination chemistry but with acetate ions instead of decanoate.
Praseodymium(3+) chloride (PrCl3): Common praseodymium salt with chloride ions.
Praseodymium(3+) nitrate (Pr(NO3)3): Another praseodymium salt with nitrate ions.
Uniqueness
Praseodymium(3+) decanoate is unique due to the presence of decanoate ions, which impart specific solubility and stability characteristics. The long carbon chain of decanoate provides hydrophobic properties, making the compound suitable for applications in non-polar solvents and organic media. This distinguishes it from other praseodymium compounds with shorter or more polar anions.
Propriétés
Numéro CAS |
94232-51-6 |
|---|---|
Formule moléculaire |
C30H57O6Pr |
Poids moléculaire |
654.7 g/mol |
Nom IUPAC |
decanoate;praseodymium(3+) |
InChI |
InChI=1S/3C10H20O2.Pr/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
Clé InChI |
QIIMTTHVHXCFFO-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

